Jrc-II-191 was synthesized from commercially available materials, following specific design protocols aimed at mimicking the interactions of CD4 with HIV envelope proteins. It belongs to a class of compounds known as CD4-mimetics, which are designed to bind to the HIV envelope glycoprotein, gp120, facilitating or inhibiting viral entry depending on the presence of CD4 on target cells. This classification highlights its potential utility in both enhancing and inhibiting HIV infection depending on the context.
The synthesis of Jrc-II-191 involves several key steps, typically starting from commercially available precursors. The process includes:
The compound was synthesized using methods similar to those reported for other small-molecule CD4 mimetics, such as JP-III-48, indicating a systematic approach to developing effective HIV inhibitors .
Jrc-II-191 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with gp120. The precise three-dimensional arrangement allows for optimal binding affinity and selectivity towards the target protein.
Jrc-II-191 participates in several chemical reactions pertinent to its function as a CD4 mimetic:
These reactions are critical for understanding how Jrc-II-191 can both enhance and inhibit HIV infection based on cellular context.
The mechanism of action of Jrc-II-191 is multifaceted:
This dual functionality makes Jrc-II-191 a valuable compound for therapeutic strategies aimed at controlling HIV infection.
While specific physical properties such as melting point or solubility are not explicitly detailed in the literature, general properties can be inferred based on similar compounds:
Chemical properties include its reactivity profile as a small molecule interacting with biological macromolecules, which is essential for its function as an antiviral agent.
Jrc-II-191 has significant potential applications in scientific research and therapeutic development:
The initial step of HIV-1 infection involves the binding of the viral envelope glycoprotein gp120 to the host cell receptor CD4. This interaction induces large-scale conformational rearrangements in gp120, transitioning it from a closed, neutralization-resistant state to an open conformation that exposes the co-receptor binding site (CCR5/CXCR4). The gp120-CD4 binding interface is characterized by high enthalpy-driven affinity (ΔH = −63 kcal/mol), countered by significant entropy loss (−TΔS = 52 kcal/mol), reflecting the structural ordering of gp120 upon complex formation [2] [5]. Key residues mediating this interaction include CD4 Phe43 and Arg59, which engage a conserved hydrophobic cavity and electrostatic network within gp120. The structural plasticity of gp120 enables immune evasion but also creates a vulnerability for therapeutic intervention.
The Phe43 cavity is a 153-ų hydrophobic pocket within gp120 that forms upon CD4 binding. This cavity, bounded by conserved residues from gp120’s inner, outer, and bridging sheet domains, serves as the primary docking site for CD4’s Phe43 side chain. Mutagenesis studies confirm its functional significance: substitutions at residues flanking the cavity (e.g., gp120 Asp368Ala or Val430Ala) significantly alter ligand binding kinetics and viral infectivity [4] [7]. The cavity’s deep, conserved nature makes it an ideal target for small-molecule inhibitors aimed at disrupting gp120-CD4 engagement.
CD4-mimetic compounds (CD4mcs) exploit the structural vulnerability of the Phe43 cavity. These compounds mimic the critical interactions of CD4 Phe43, inducing gp120 conformational changes without receptor engagement. First-generation CD4mcs like NBD-556 demonstrated proof-of-concept but exhibited limitations: weak binding affinity (Kd = 40 μM for gp120 core) and agonist activity (enhancing infection in CD4-negative cells) [7]. JRC-II-191 emerged from structure-activity relationship (SAR) optimizations to address these issues, leveraging halogenated aryl groups and a rigid piperidine scaffold to enhance gp120 affinity and inhibitory potency.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1